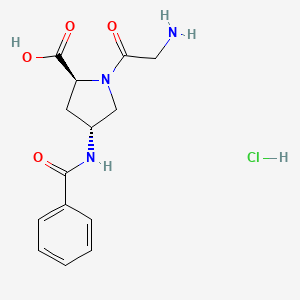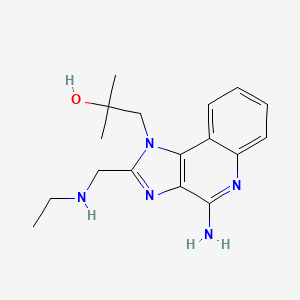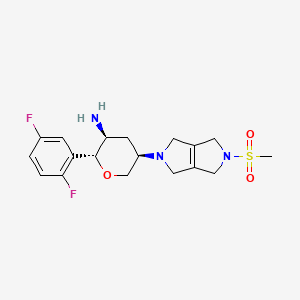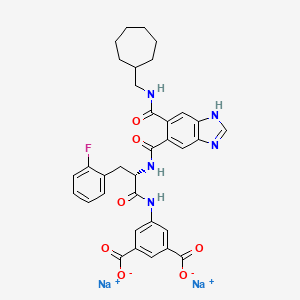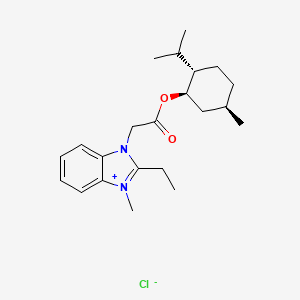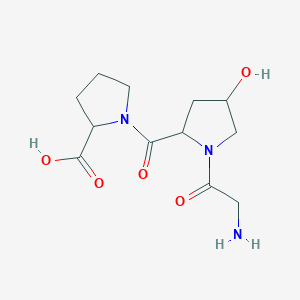
Glycyl-hydroxyprolyl-proline
Descripción general
Descripción
Glycyl-hydroxyprolyl-proline is a tripeptide composed of the amino acids glycine, hydroxyproline, and proline . Hydroxyproline, also known as Hyp or (2S,4R)-4-hydroxyproline, is an amino acid that is a major component of the protein collagen .
Synthesis Analysis
Glycine, proline, and hydroxyproline contribute to 57% of total amino acids in collagen . Mammals, birds, and fish can synthesize glycine from threonine, serine, choline, and Hyp; proline from arginine; and Hyp from proline residues in collagen, in a cell- and tissue-specific manner . In animals, most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .Molecular Structure Analysis
The structural motif of collagen is the triple helix formed by the repeated sequence of -Gly-Xaa-Yaa-. Previous reports showed that H-(Pro-4®Hyp-Gly)10-OH forms a trimeric structure . High-resolution crystal structures of collagen peptides have been determined including several Gly-Pro-Pro and Gly-Pro-4®Hyp peptide structures .Chemical Reactions Analysis
Hydroxyproline is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification). The enzyme catalyzed reaction takes place in the lumen of the endoplasmic reticulum .Physical And Chemical Properties Analysis
Hydroxyproline is a neutral heterocyclic protein amino acid. It is found in collagen and as such it is common in many gelatin products . The molecular weight of Glycyl-hydroxyprolyl-proline is 285.3 .Aplicaciones Científicas De Investigación
1. Collagen Metabolism and Skin Health
Glycyl-L-proline, a derivative of collagen metabolism, has been linked to skin health. A study found that increased levels of Glycyl-L-proline in urine were associated with pressure sores in elderly patients, suggesting a connection between collagen breakdown and skin destruction (Le et al., 2005).
2. Collagenase Activity
Research on collagenase from Clostridium histolyticum showed that it can hydrolyze synthetic peptides derived from glycine, L-proline, and L-hydroxyproline, indicating its potential role in studying collagen degradation and related biological processes (Poroshin et al., 1960).
3. Enzymatic Hydrolysis and Absorption
Studies on the enzymatic hydrolysis of glycyl-L-proline by prolidase in animal tissues suggest a unique specificity of this enzyme, which could be crucial for understanding collagen metabolism and protein recycling (Davis & Smith, 1957).
4. Osteoporosis Treatment
Low molecular weight collagen hydrolysate containing glycyl-prolyl-hydroxyproline has been studied for its absorption and effectiveness in treating osteoporosis in rats, highlighting its potential therapeutic applications (Watanabe-Kamiyama et al., 2010).
5. Chondroprotection
Prolyl-hydroxyproline, a bioactive peptide from collagen hydrolysate, has shown chondroprotective effects in mouse articular cartilage, both in vivo and in vitro. This indicates its potential use in treating cartilage-related pathologies (Nakatani et al., 2009).
Safety And Hazards
Direcciones Futuras
Endogenous synthesis of glycine, proline, and Hyp is inadequate for maximal growth, collagen production, or feed efficiency in pigs, chickens, and fish . Future research efforts should be directed at improving the bioavailability of its amino acids and the balance of amino acids in hydrolyzed feather meal (HFM)-supplemented diets .
Propiedades
IUPAC Name |
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)15-6-7(16)4-9(15)11(18)14-3-1-2-8(14)12(19)20/h7-9,16H,1-6,13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLAXQBHYLUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
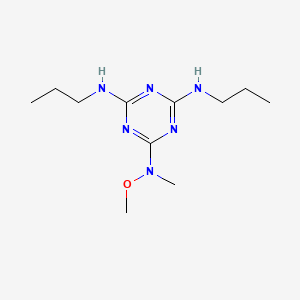
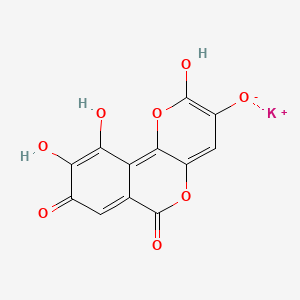
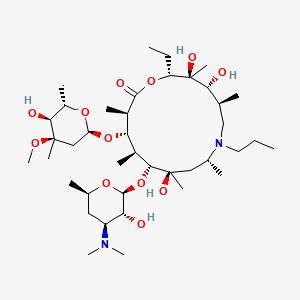
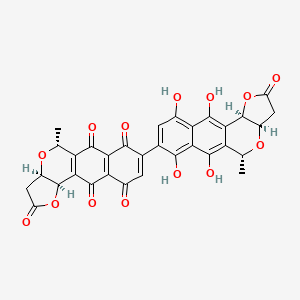
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
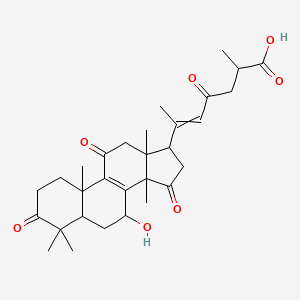
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
